molecular formula C18H20N2O6 B11962043 1,6-Bis(3-nitrophenoxy)hexane CAS No. 5226-69-7

1,6-Bis(3-nitrophenoxy)hexane

Cat. No.: B11962043
CAS No.: 5226-69-7
M. Wt: 360.4 g/mol
InChI Key: KFTGSVDTJQVUSL-UHFFFAOYSA-N
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Description

1,6-Bis(3-nitrophenoxy)hexane is an organic compound with the molecular formula C18H20N2O6 and a molecular weight of 360.37 g/mol It is characterized by the presence of two nitrophenoxy groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(3-nitrophenoxy)hexane can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 1,6-dibromohexane with 3-nitrophenol in the presence of a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(3-nitrophenoxy)hexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with Pd/C or hydrazine hydrate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 1,6-Bis(3-aminophenoxy)hexane.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

1,6-Bis(3-nitrophenoxy)hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Bis(3-nitrophenoxy)hexane is primarily related to its chemical reactivity. The nitro groups can undergo reduction to form amino groups, which can then interact with various biological targets. The compound’s ability to participate in nucleophilic aromatic substitution reactions also allows it to modify other molecules, potentially altering their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Bis(3-nitrophenoxy)hexane is unique due to the specific positioning of the nitro groups on the phenoxy rings, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in physical properties and chemical behavior compared to its analogs.

Properties

CAS No.

5226-69-7

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

1-nitro-3-[6-(3-nitrophenoxy)hexoxy]benzene

InChI

InChI=1S/C18H20N2O6/c21-19(22)15-7-5-9-17(13-15)25-11-3-1-2-4-12-26-18-10-6-8-16(14-18)20(23)24/h5-10,13-14H,1-4,11-12H2

InChI Key

KFTGSVDTJQVUSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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